N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE
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Overview
Description
N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a thieno[3,4-b][1,4]dioxine moiety. The carboxamide group adds to its reactivity and potential for forming various derivatives.
Scientific Research Applications
N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its unique structure and reactivity.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the thieno[3,4-b][1,4]dioxine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A widely used catalyst in organic synthesis with similar nucleophilic properties.
N,N-Dimethylaniline: Shares the dimethylamino group but lacks the thieno[3,4-b][1,4]dioxine structure.
Thieno[3,4-b][1,4]dioxine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
N-[4-(DIMETHYLAMINO)PHENYL]-2H,3H-THIENO[3,4-B][1,4]DIOXINE-5-CARBOXAMIDE is unique due to its combination of the dimethylamino group and the thieno[3,4-b][1,4]dioxine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-17(2)11-5-3-10(4-6-11)16-15(18)14-13-12(9-21-14)19-7-8-20-13/h3-6,9H,7-8H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFMOSLBVOXDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)C2=C3C(=CS2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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